molecular formula C8H18Cl2Sn B103291 Di-tert-butyldichlorostannane CAS No. 19429-30-2

Di-tert-butyldichlorostannane

Cat. No. B103291
CAS RN: 19429-30-2
M. Wt: 303.8 g/mol
InChI Key: PEGCFRJASNUIPX-UHFFFAOYSA-L
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Patent
US04343815

Procedure details

The Grignard reagent from t-butyl chloride (92.5 g., 1 mole), magnesium (24.3 g., 1 mole) and tetrahydrofuran (11.) was added dropwise to a solution of tin(iv) chloride (104 g., 0.4 mole) in heptane (11.). A vigorous reaction started at once and magnesium chloride precipitated. After completion of the addition, the mixture was refluxed for 4 hrs. Cooling and work-up gave a yellow oil. This was distilled to give the desired product as a clear oil which solidified readily (70.0 g., 58%), m.p. 42°-43° (lit., 142°); b.p. 66°/3 mm.; n.m.4. 81.45(s).
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
92.5 g
Type
reactant
Reaction Step One
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
104 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)([CH3:4])([CH3:3])[CH3:2].[Mg].[Sn:7]([Cl:11])(Cl)(Cl)[Cl:8].[Cl-].[Mg+2].[Cl-]>CCCCCCC.O1CCCC1>[C:1]([Sn:7]([Cl:11])([Cl:8])[C:1]([CH3:4])([CH3:3])[CH3:2])([CH3:4])([CH3:3])[CH3:2] |f:3.4.5|

Inputs

Step One
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
92.5 g
Type
reactant
Smiles
C(C)(C)(C)Cl
Name
Quantity
24.3 g
Type
reactant
Smiles
[Mg]
Name
Quantity
104 g
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A vigorous reaction
CUSTOM
Type
CUSTOM
Details
precipitated
ADDITION
Type
ADDITION
Details
After completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 4 hrs
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
Cooling
CUSTOM
Type
CUSTOM
Details
work-up gave a yellow oil
DISTILLATION
Type
DISTILLATION
Details
This was distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)[Sn](C(C)(C)C)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.